molecular formula C45H75NO4 B1261270 Cholesteryl nitrolinoleate

Cholesteryl nitrolinoleate

Cat. No.: B1261270
M. Wt: 694.1 g/mol
InChI Key: DBECUTYNMXMLET-QKBQTZBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl nitrolinoleate is a nitrated lipid that has been identified and detected in the blood plasma and lipoproteins of normolipidemic human subjects . This compound is formed from the reaction of cholesteryl linoleate, a common cholesteryl ester contained in low-density lipoproteins (LDL) and atherosclerotic lesions, with nitric oxide (*NO) or *NO-derived reactive species . Its presence in vivo represents a potential marker of oxidative and nitrative stress, offering researchers a valuable tool to investigate the complex roles that reactive nitrogen species play during lipid oxidation in the vascular system . The synthesis and detection of cholesteryl nitrolinoleate (C 45 H 75 NO 4 ) are achieved using high-pressure liquid chromatography coupled to electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), with a characteristic ammonium adduct at m/z 711 . The structure of the nitro group (C-NO 2 ) has been confirmed by infrared analysis and the use of stable isotope-labeled precursors . Because the oxidation products of native cholesteryl esters like cholesteryl linoleate are implicated in driving chronic inflammatory processes in diseases like atherosclerosis, cholesteryl nitrolinoleate is of significant research interest . Its generation is studied not only as a pathway of damage but also as a potential compensatory mechanism of protection in vascular disease, providing insights into the body's endogenous response to nitrative stress . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C45H75NO4

Molecular Weight

694.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-13-nitrooctadeca-9,12-dienoate

InChI

InChI=1S/C45H75NO4/c1-7-8-16-22-37(46(48)49)23-17-14-12-10-9-11-13-15-18-24-43(47)50-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,23,25,34-35,38-42H,7-11,13,15-22,24,26-33H2,1-6H3/b14-12-,37-23+/t35-,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

DBECUTYNMXMLET-QKBQTZBKSA-N

Isomeric SMILES

CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/[N+](=O)[O-]

Canonical SMILES

CCCCCC(=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)[N+](=O)[O-]

Synonyms

cholesteryl nitrolinoleate

Origin of Product

United States

Chemical and Biochemical Generation of Cholesteryl Nitrolinoleate

Endogenous Pathways of Cholesteryl Nitrolinoleate Formation

Endogenous cholesteryl nitrolinoleate is generated through complex biochemical reactions, primarily driven by oxidative and nitrative stress. These pathways involve the interaction of lipids with reactive nitrogen species produced during physiological and pathological processes like inflammation.

Reactive Nitrogen Species (RNS) are molecules derived from nitric oxide (•NO) and are central to the nitration of unsaturated fatty acids to form nitroalkene derivatives. nih.gov The formation of these nitrated lipids can occur through mechanisms involving nucleophilic addition by the nitronium ion (NO₂⁺) or radical addition reactions with nitrogen dioxide (•NO₂). nih.gov

Key RNS involved in the nitration of lipids like cholesteryl linoleate (B1235992) include peroxynitrite (ONOO⁻), nitrogen dioxide radical (•NO₂), and the nitronium ion. nih.govnih.gov Peroxynitrite, a potent nitrosative agent, is formed from the rapid reaction of nitric oxide (•NO) with the superoxide (B77818) radical (•O₂⁻). encyclopedia.pubmdpi.com It can decompose, particularly in acidic environments, to form •NO₂ and other reactive species that directly nitrate (B79036) the double bonds of the linoleate moiety. mdpi.com The hydrophobic environment of cell membranes and lipoproteins can concentrate nitrogen oxides (•NO, NO₂), enhancing these nitration reactions. nih.gov

Reactive Nitrogen Species (RNS)Precursor(s)Role in Lipid Nitration
Peroxynitrite (ONOO⁻)Nitric Oxide (•NO) + Superoxide (•O₂⁻)A primary nitrating agent that can directly or indirectly (via •NO₂) nitrate unsaturated fatty acids. nih.govencyclopedia.pubmdpi.com
Nitrogen Dioxide (•NO₂)Decomposition of Peroxynitrite, Oxidation of Nitrite (B80452)Participates in radical addition reactions with olefinic carbons in fatty acids, leading to nitroalkene formation. nih.govnih.gov
Nitronium ion (NO₂⁺)Acid-catalyzed decomposition of peroxynitrous acid or from nitrating agentsA powerful electrophile that can nitrate unsaturated fatty acids through electrophilic substitution. nih.gov

The generation of cholesteryl nitrolinoleate in biological systems involves both non-enzymatic and enzymatic processes.

Non-enzymatic mechanisms are primarily driven by the direct chemical reaction between RNS and the linoleate portion of cholesteryl linoleate. mdpi.com These reactions are characteristic of conditions involving oxidative and nitrative stress, where there is an overproduction of •NO and superoxide. nih.gov The process can be initiated by free radical-mediated hydrogen abstraction from the fatty acid chain, followed by the addition of nitrogen dioxide (•NO₂). nih.gov

Enzymatic mechanisms are often linked to inflammatory conditions where specific enzymes are highly expressed. The induction of inducible nitric oxide synthase (NOS2) in macrophages, for example, leads to a significant increase in •NO production. nih.govnih.gov This high concentration of •NO, in conjunction with reactive oxygen species (ROS) also produced during inflammation, facilitates the formation of RNS like peroxynitrite, which then nitrates lipids. nih.govencyclopedia.pub While the nitration of the fatty acid itself is a chemical reaction, its occurrence is a direct consequence of an enzymatic process (i.e., NOS2 activity). nih.gov Therefore, the formation of nitrated fatty acids is considered a hallmark of inflammatory reactions that involve the induction of NOS2. nih.gov

The formation of nitrated lipids, including cholesteryl nitrolinoleate, has been identified in specific cellular and subcellular locations, particularly those associated with inflammation and high metabolic activity.

Macrophages are a primary site for the endogenous generation of cholesteryl nitrolinoleate. imrpress.comahajournals.org When murine J774.1 macrophages are activated with inflammatory stimuli like lipopolysaccharide (LPS) and interferon-γ, there is a significant, ~20-fold increase in the formation of cholesteryl nitrolinoleate. nih.govnih.gov This increased production is directly linked to the concurrent expression of inducible nitric oxide synthase (NOS2), and the process can be inhibited by L-NAME, an inhibitor of nitric oxide synthesis. nih.govnih.gov This demonstrates that macrophages, upon activation during an inflammatory response, create a local environment rich in RNS that is conducive to the nitration of lipids like cholesteryl linoleate. nih.govnih.gov

Mitochondria are another key subcellular site for the formation of nitrated fatty acids. nih.govimrpress.com These organelles are a major source of reactive oxygen species and are involved in nitric oxide signaling. Fatty acid nitration products have been observed to form in the mitochondria of cardiomyocytes following ischemic preconditioning. imrpress.com The generation of nitrated lipids within mitochondria is consistent with the production of both oxidizing and nitrating species that arise from the interaction between •NO and the high levels of ROS generated during cellular respiration and stress. nih.gov

Site of FormationKey FindingsSupporting Evidence
MacrophagesActivation by inflammatory stimuli (LPS, interferon-γ) leads to a ~20-fold increase in cholesteryl nitrolinoleate levels. nih.govnih.govFormation is dependent on the induction of inducible nitric oxide synthase (NOS2). nih.govnih.gov
MitochondriaNitrated fatty acids are generated in mitochondria of cardiomyocytes during events like ischemic preconditioning. imrpress.comA site of significant ROS and •NO production, creating an environment for nitration reactions. nih.gov
Human Plasma & LipoproteinsCholesteryl nitrolinoleate has been detected and quantified in the plasma and lipoproteins of healthy human subjects. nih.govnih.govRepresents a reservoir of nitrated lipids in the circulatory system. nih.gov

Exogenous Synthesis Methodologies for Research Applications

To study the biological roles and mechanisms of cholesteryl nitrolinoleate, researchers rely on exogenous synthesis to produce the compound in a controlled laboratory setting.

The laboratory synthesis of cholesteryl nitrolinoleate is most commonly achieved through the direct nitration of its precursor, cholesteryl linoleate. A widely used and effective nitrating agent for this purpose is nitronium tetrafluoroborate (B81430) (NO₂BF₄) . nih.govresearchgate.net This method involves reacting cholesteryl linoleate with NO₂BF₄ in a hydrophobic environment, which mimics the conditions within biological membranes where nitration often occurs. mdpi.com The reaction yields a product with a mass-to-charge ratio (m/z) of 711, which corresponds to the ammonium (B1175870) adduct of cholesteryl nitrolinoleate. nih.gov

Another established method involves the reaction of cholesteryl linoleate with nitrite at an acidic pH . nih.gov For instance, cholesteryl linoleate can be added to a biphasic system of hexane (B92381) and dilute sulfuric acid, followed by the addition of sodium nitrite. nih.gov This process generates nitrating species in situ that react with the double bonds of the linoleate chain.

The identity of the synthesized compound is confirmed using various analytical techniques. Mass spectrometry is used to verify the correct molecular weight, and the incorporation of a nitro group can be definitively confirmed by using an isotopically labeled precursor, such as [¹⁵N]nitrite, which results in a product with an increased mass of one unit (m/z 712). nih.govresearchgate.net Infrared spectroscopy further confirms the C-NO₂ structure by showing characteristic absorption bands. nih.govresearchgate.net

The nitration of cholesteryl linoleate, which has two double bonds in its fatty acid chain, results in the formation of multiple positional and geometric isomers. nih.gov The primary products are typically cholesteryl-9-nitrolinoleate and cholesteryl-10-nitrolinoleate, along with their conjugated isomers. nih.govresearchgate.net For detailed mechanistic studies, it is often necessary to isolate these specific isomers.

The separation of these isomers is typically achieved using chromatographic techniques. Preparative thin-layer chromatography (TLC) is a common method used to separate the different nitrated products from the reaction mixture. nih.gov In this process, the crude product is applied to a TLC plate, and as the solvent moves up the plate, the different isomers separate into distinct bands based on their differing polarities and interactions with the stationary phase. nih.govresearchgate.net

Once separated, the individual isomer bands can be scraped from the plate, extracted, and analyzed. nih.gov The precise structure of each isolated isomer is then confirmed using advanced analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (such as ¹H-NMR, ¹³C-NMR, and 2D-COSY) and tandem mass spectrometry (MS/MS). nih.govresearchgate.net This detailed structural analysis is essential for correlating specific isomeric forms with distinct biological activities in subsequent mechanistic studies.

Molecular and Cellular Mechanisms of Cholesteryl Nitrolinoleate Action

Molecular Interactions and Signaling Pathways

Electrophilic Reactivity and Covalent Modification of Proteins (Michael Adduction)

Nitro-fatty acids, including cholesteryl nitrolinoleate, are potent electrophiles due to the electron-withdrawing nitro (-NO₂) group attached to the fatty acid backbone. mdpi.com This chemical property allows them to react with nucleophilic amino acid residues in proteins, primarily through a process called Michael adduction. mdpi.comnih.govnih.govresearchgate.net This covalent modification can alter the structure, function, and subcellular localization of the target protein, thereby initiating downstream signaling events. mdpi.comnih.gov

The thiol group of cysteine residues is a primary target for Michael adduction by nitro-fatty acids. nih.govmdpi.com The thiolate anion (GS⁻) of cysteine is a potent nucleophile that readily attacks the electrophilic carbon of the nitroalkene, forming a covalent bond. nih.gov This reversible post-translational modification, known as nitroalkylation, can regulate protein function. nih.gov Kinetic analyses have shown that nitroalkenes react rapidly with cysteine and glutathione (GSH), a key component of the cellular antioxidant system. nih.gov

Mass spectrometry-based proteomics has been instrumental in identifying specific protein targets of nitro-fatty acids. nih.govnih.govresearchgate.net These techniques allow for the detection and characterization of nitro-lipid-protein adducts, providing insights into the cellular pathways modulated by these reactive lipids. nih.govresearchgate.net By analyzing peptides after enzymatic digestion of proteins, researchers can pinpoint the exact sites of modification. nips.cc This approach has been used to identify numerous proteins that are covalently modified by nitro-fatty acids, revealing a broad range of cellular processes affected by these signaling molecules. nih.gov

Modulation of Nuclear Receptor Activity (e.g., PPARγ Activation)

Cholesteryl nitrolinoleate and its parent compound, nitrolinoleate (LNO₂), are known to modulate the activity of nuclear receptors, particularly the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govnih.govpnas.org PPARγ is a key regulator of lipid metabolism, inflammation, and cellular differentiation. mdpi.com Nitroalkenes can act as high-affinity ligands for PPARγ, activating the receptor and influencing the expression of its target genes. nih.govnih.gov However, some studies have shown that the effects of CLNO₂ and LNO₂ on certain inflammatory responses can be independent of PPARγ activation. nih.govpnas.orggsartor.org For instance, the induction of heme oxygenase-1 (HO-1) by LNO₂ in endothelial cells has been shown to occur through a PPARγ-independent pathway. pnas.orggsartor.org

Influence on Enzyme Function and Activity (e.g., NOS2, HO-1, Phosphodiesterase)

Cholesteryl nitrolinoleate and related nitro-fatty acids can significantly influence the function and activity of various enzymes. One notable effect is the inhibition of inducible nitric oxide synthase (NOS2) expression. nih.gov This inhibition contributes to the anti-inflammatory properties of these compounds. nih.gov Conversely, CLNO₂ and LNO₂ have been shown to induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions. nih.govpnas.orggsartor.org The induction of HO-1 is a key adaptive response to cellular stress and inflammation. pnas.org Furthermore, nitrolinoleate has been observed to inhibit phosphodiesterase activity, leading to increased levels of cyclic GMP (cGMP), which can mediate vasorelaxation. nih.gov

Regulation of Transcription Factor Activity (e.g., NF-κB, Nrf2, HSF-1)

The signaling actions of cholesteryl nitrolinoleate extend to the regulation of key transcription factors that control inflammatory and antioxidant responses. A significant effect of CLNO₂ is the inhibition of nuclear factor-kappa B (NF-κB) activation. nih.gov NF-κB is a central mediator of inflammatory gene expression, and its inhibition by CLNO₂ contributes to the compound's anti-inflammatory effects. nih.govnih.gov

In addition to suppressing pro-inflammatory pathways, nitro-fatty acids can activate protective signaling cascades. One such pathway involves the nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1. mdpi.com The activation of the Nrf2/HO-1 signaling pathway is a critical mechanism by which cells defend against oxidative stress. mdpi.com There is also evidence of a crosstalk between the NF-κB and Nrf2 pathways, where Nrf2 can have an antagonistic effect on NF-κB activity. researchgate.net

Regulation of Cellular Processes in Research Models

Cholesteryl nitrolinoleate (CLNO2), a nitrated derivative of cholesteryl linoleate (B1235992), has been identified as a signaling molecule that modulates a variety of cellular processes. nih.gov This section will delve into the molecular and cellular mechanisms of CLNO2 action, focusing on its effects in various research models.

Modulation of Inflammatory Signaling Cascades in Macrophages and Endothelial Cells

Cholesteryl nitrolinoleate has been shown to exert significant anti-inflammatory effects by modulating key signaling cascades in macrophages and endothelial cells. In murine macrophage cell lines and bone marrow-derived macrophages, both CLNO2 and its hydrolysis product, nitrolinoleate (LNO2), suppress inflammatory responses. nih.gov This includes the inhibition of inducible nitric oxide synthase (NOS2) expression and the secretion of pro-inflammatory cytokines. nih.gov

The anti-inflammatory actions of CLNO2 are mediated through multiple pathways. One key mechanism is the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism. nih.gov Additionally, CLNO2 can inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor that governs the expression of numerous inflammatory genes. nih.gov

Studies have shown that the formation of CLNO2 is itself induced by inflammatory stimuli. In activated macrophages, the levels of CLNO2 increase significantly, a response that is dependent on the activity of NOS2. nih.gov This suggests the existence of a negative feedback loop, wherein the inflammatory environment triggers the production of an anti-inflammatory lipid mediator that helps to resolve the inflammatory response.

While much of the research has focused on macrophages, the effects of nitrated lipids on endothelial cells are also an area of active investigation. Nitrolinoleic acid has been shown to be a potent inducer of heme oxygenase-1 (HO-1) gene expression in human aortic endothelial cells, which is a key enzyme in anti-inflammatory responses. nih.gov

Table 1: Effects of Cholesteryl Nitrolinoleate on Inflammatory Signaling

Cell Type Key Findings
Macrophages Inhibition of NOS2 expression and cytokine secretion. nih.gov
Activation of PPARγ. nih.gov
Inhibition of NF-κB activation. nih.gov
Endothelial Cells Induction of heme oxygenase-1 (HO-1) expression by nitrolinoleic acid. nih.gov

Impact on Oxidative Stress Responses and Antioxidant Mechanisms

Cholesteryl nitrolinoleate plays a role in the cellular response to oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a key component of inflammation and various disease processes.

One of the key antioxidant mechanisms influenced by nitrated lipids is the induction of heme oxygenase-1 (HO-1). nih.govnih.gov HO-1 is an enzyme that catabolizes heme to produce biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 by nitrolinoleic acid in endothelial cells suggests a protective role against oxidative injury. nih.gov

The formation of cholesteryl nitrolinoleate itself can be considered a consequence of "nitrosative stress," a condition where there is an excess of reactive nitrogen species (RNS), such as nitric oxide and its derivatives. mdpi.com These RNS can react with lipids to form nitrated lipids like CLNO2. nih.govresearchgate.net Therefore, the presence of CLNO2 can be an indicator of an oxidative and nitrative stress environment. nih.gov

Table 2: Cholesteryl Nitrolinoleate and Oxidative Stress

Mechanism Effect
Heme Oxygenase-1 (HO-1) Induction Upregulation of a key antioxidant and anti-inflammatory enzyme. nih.govnih.gov
Formation Occurs under conditions of oxidative and nitrosative stress. nih.govmdpi.com

Influence on Cell Proliferation, Differentiation, and Apoptosis in Experimental Systems

The influence of cholesteryl nitrolinoleate on fundamental cellular processes such as proliferation, differentiation, and apoptosis is an emerging area of research. While direct studies on CLNO2 are limited, the broader class of nitrated fatty acids and related molecules have been shown to modulate these processes.

Nitric oxide (•NO), a precursor to the nitrating species that form CLNO2, is known to have diverse effects on cell proliferation, which can be either stimulatory or inhibitory depending on the cell type and concentration. researchgate.netdntb.gov.ua The downstream products of •NO reactions, such as nitrated lipids, may also possess such modulatory capabilities.

Research on various stem cell models has highlighted the critical role of lipid metabolism in regulating cell fate decisions. For instance, cholesterol biosynthesis has been shown to be required for the self-renewal of neural stem/progenitor cells. frontiersin.org Given that CLNO2 is a cholesterol ester, it is plausible that it could influence the balance between stem cell maintenance and differentiation. However, direct experimental evidence for the role of CLNO2 in these processes is still needed.

Effects on Lipid Metabolism and Cholesterol Ester Dynamics in Cellular Models

As a cholesterol ester, cholesteryl nitrolinoleate is intrinsically linked to lipid metabolism and the dynamics of cholesterol esters within the cell. wikipedia.org Cholesterol esters are the primary form in which cholesterol is stored in cells and transported in lipoproteins. nih.gov

The metabolism of cholesterol esters is a tightly regulated process that is crucial for maintaining cellular cholesterol homeostasis. creative-proteomics.com Dysregulation of cholesterol ester metabolism is associated with a number of diseases, including atherosclerosis. creative-proteomics.com

While the precise role of CLNO2 in lipid metabolism is still being elucidated, its presence in human plasma and lipoproteins suggests that it is integrated into the complex network of lipid transport and metabolism. nih.govresearchgate.net Further research is needed to understand how CLNO2 influences the enzymes and pathways involved in cholesterol esterification, hydrolysis, and transport.

Analytical Methodologies for Cholesteryl Nitrolinoleate Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and most critical step in the analysis of cholesteryl nitrolinoleate from biological samples, such as plasma, tissues, or cells, is the efficient extraction of lipids while preserving the integrity of the target molecule.

A widely adopted method for lipid extraction is a modified Bligh/Dyer procedure. This technique involves a monophasic solvent system, typically a mixture of chloroform (B151607) and methanol (B129727), to extract a broad range of lipids from the aqueous biological matrix. For cellular samples, cells are harvested, washed with a phosphate-buffered saline (PBS) solution, and then subjected to extraction with a chloroform:methanol (1:2, v/v) mixture. Following initial extraction, the addition of chloroform and PBS induces a phase separation, where the lipids, including cholesteryl esters, are partitioned into the lower chloroform layer. This layer is then carefully collected for further analysis.

For enhanced purification, particularly to separate neutral lipids like cholesteryl esters from more polar lipids, solid-phase extraction (SPE) is often employed. A common approach uses silica (B1680970) cartridges. The dried lipid extract is redissolved in a nonpolar solvent like toluene (B28343) and applied to the cartridge. Cholesteryl esters, being nonpolar, can be eluted first with a nonpolar solvent such as hexane (B92381), while more polar lipids are retained and eluted later with solvent mixtures of increasing polarity.

To ensure accurate quantification and to account for any loss of analyte during the multi-step extraction and preparation process, stable isotope-labeled internal standards are crucial. Deuterated analogs of cholesteryl esters are added to the sample at the very beginning of the extraction procedure. The ratio of the endogenous analyte to the known amount of the added internal standard is measured in the final analysis, allowing for precise calculation of the concentration of cholesteryl nitrolinoleate in the original sample.

Cholesteryl nitrolinoleate is a product of nitrative stress, formed by the reaction of cholesteryl linoleate (B1235992) with reactive nitrogen species. nih.gov This chemical reactivity necessitates stringent precautions during sample handling and extraction to prevent the artificial formation or degradation of the analyte, which would lead to inaccurate measurements.

Key considerations include:

Minimizing Acidity: Acidic conditions can promote lipid nitration in the presence of endogenous nitrite (B80452) (NO₂⁻). Therefore, care must be taken to avoid acidification during all stages of sample fractionation and lipid extraction. google.com

Temperature Control: All procedures should be carried out at low temperatures (e.g., on ice) to minimize enzymatic and chemical reactions. For long-term storage, biological samples and lipid extracts should be kept at -80°C or in liquid nitrogen (≤ -135°C). dls.com

Inert Atmosphere: To prevent oxidation, which can be a precursor to nitration, samples can be processed under an inert atmosphere (e.g., nitrogen or argon).

Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help quench free radical reactions and prevent unwanted oxidation of unsaturated fatty acid chains.

Rapid Processing: Samples should be processed as quickly as possible after collection to minimize the window for potential artifactual modifications.

Protection from Light: Exposure to UV light can induce photo-oxidation, so samples should be protected from light by using amber glass vials and minimizing ambient light exposure.

Adherence to these practices is essential to ensure that the measured levels of cholesteryl nitrolinoleate accurately reflect the in vivo physiological or pathological state.

Chromatographic Separation Techniques

Following extraction, chromatographic methods are employed to separate cholesteryl nitrolinoleate from the complex mixture of other lipids prior to its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of cholesteryl esters. Its high resolution and compatibility with mass spectrometry make it ideal for analyzing complex biological extracts. nih.gov Both normal-phase and reverse-phase HPLC can be utilized.

Reverse-Phase HPLC: This is a common approach where separation is based on hydrophobicity. A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. A typical mobile phase involves a gradient of methanol and water, often with an additive like ammonium (B1175870) acetate (B1210297) to improve ionization for subsequent mass spectrometry detection.

Normal-Phase HPLC: This technique separates lipids based on the polarity of their head groups. It uses a polar stationary phase (e.g., silica or diol-bonded silica) and a non-polar mobile phase. Solvent systems are typically based on hexane mixed with other solvents like isopropanol, n-butyl chloride, or acetonitrile (B52724) to achieve the desired separation of neutral lipid classes, including cholesteryl esters. researchgate.net

The choice of method depends on the specific requirements of the analysis, such as whether the goal is to separate different classes of lipids or to resolve individual molecular species.

Table 1: Examples of HPLC Conditions for Cholesteryl Ester Separation

Chromatography ModeStationary PhaseMobile Phase ExampleReference
Reverse-PhaseC18Binary gradient of methanol and water with 5mM ammonium acetate nih.gov
Normal-PhaseSilicaHexane-n-butyl chloride-acetonitrile-acetic acid (90:10:1.5:0.01) researchgate.net
Normal-PhaseDiolIsocratic elution with non-polar solvents researchgate.net

Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the initial separation and characterization of lipid classes. google.com In the analysis of cholesteryl nitrolinoleate, TLC can be used as a preliminary purification step to separate it from the bulk of other neutral lipids present in plasma extracts, thereby reducing ion suppression effects during mass spectrometry analysis. google.com

The stationary phase is typically a silica gel-coated plate. The lipid extract is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a nonpolar mobile phase, such as a mixture of hexane, diethyl ether, and acetic acid. google.com As the solvent moves up the plate by capillary action, the lipids separate based on their polarity; nonpolar lipids like cholesteryl esters travel further up the plate than more polar lipids. Cholesteryl linoleate, the parent compound of cholesteryl nitrolinoleate, has been reported with a retention factor (Rf) value of approximately 0.78 under specific neutral lipid separation conditions. The separated lipid bands can be visualized using iodine vapor or other appropriate stains and then scraped from the plate for subsequent extraction and analysis by mass spectrometry.

Mass Spectrometry-Based Identification and Quantification

Mass spectrometry (MS) is the definitive method for the structural confirmation and quantification of cholesteryl nitrolinoleate due to its high sensitivity and specificity. It is typically coupled with HPLC (LC-MS) for online separation and analysis. nih.gov

Electrospray Ionization (ESI) is the preferred soft ionization technique for analyzing cholesteryl esters, including cholesteryl nitrolinoleate, as it allows for the analysis of intact molecules with minimal fragmentation in the ion source. The analysis is typically performed in the positive ion mode. nih.gov

For cholesteryl nitrolinoleate, detection is achieved by observing its ammonium adduct ion ([M+NH₄]⁺) at a mass-to-charge ratio (m/z) of 711. nih.gov The identity of this nitrated lipid can be unequivocally confirmed through isotopic labeling. When synthesized using [¹⁵N]nitrite, the resulting cholesteryl nitrolinoleate shows an m/z of 712 for its ammonium adduct, confirming the presence of a single nitrogen atom from the nitro group. nih.gov

Tandem mass spectrometry (MS/MS) is used for further structural elucidation and to enhance specificity. In MS/MS analysis, the parent ion (e.g., m/z 711) is selected and fragmented through collision-induced dissociation (CID). Cholesteryl esters characteristically produce a fragment ion at m/z 369, corresponding to the cholestadiene cation ([cholesterol - H₂O + H]⁺) after the loss of the fatty acid chain. nih.gov The fragmentation pattern of nitrated fatty acids also includes a characteristic neutral loss of nitrous acid (HNO₂, 47 Da). nih.gov The combination of the specific parent ion mass, the isotopic shift with ¹⁵N labeling, and the characteristic fragmentation pattern provides a high degree of confidence in the identification of cholesteryl nitrolinoleate in complex biological samples. nih.govnih.gov

Table 2: Key Mass Spectrometric Data for Cholesteryl Nitrolinoleate Identification

ParameterObservationSignificanceReference
Ionization ModePositive Electrospray Ionization (ESI)Forms stable adducts for detection. nih.govnih.gov
Parent Ion (Adduct)m/z 711 [M+NH₄]⁺Identifies the intact molecule of cholesteryl nitrolinoleate. nih.gov
Isotopic Labeling Confirmationm/z 712 [M+NH₄]⁺ with [¹⁵N]nitriteConfirms the presence of the nitro group. nih.gov
Characteristic MS/MS Fragmentm/z 369Confirms the cholesteryl ester backbone. nih.gov
Characteristic MS/MS Neutral Loss47 Da (HNO₂)Indicates the presence of a nitro fatty acid. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nitrolipidomics and Structural Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of cholesteryl nitrolinoleate in complex biological matrices. nih.govnih.gov This method combines the separation capabilities of high-pressure liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for the field of nitrolipidomics. nih.govbiorxiv.org

Researchers successfully utilized an LC-MS/MS method to detect and characterize a nitrated derivative of cholesteryl linoleate in human blood plasma and lipoproteins for the first time. nih.gov In these studies, a synthesized standard of cholesteryl nitrolinoleate was analyzed, revealing a species with a mass-to-charge ratio (m/z) of 711, which corresponds to the cholesteryl nitrolinoleate (Ch18:2NO₂) ammonium adduct. nih.gov To definitively confirm the presence of the nitro group, the synthesis was repeated using a ¹⁵N-labeled precursor ([¹⁵N]nitrite), which resulted in a product with an m/z of 712. This one-mass-unit shift provided unequivocal evidence of nitrogen incorporation. nih.gov

The power of LC-MS/MS lies in its ability to detect endogenous lipids. A stable product with an m/z of 711, exhibiting the same chromatographic retention time and fragmentation pattern as the synthesized standard, was successfully identified in human blood plasma and lipoprotein samples. nih.gov Despite the analytical challenges posed by the hydrophobicity and poor ionization of neutral lipids like cholesteryl esters, reverse-phase LC-MS methods have been developed that are sensitive and robust for their quantification. nih.govbiorxiv.org

Table 1: Key Mass Spectrometry Findings for Cholesteryl Nitrolinoleate
AnalyteIonization ModeObserved IonMass-to-Charge Ratio (m/z)Reference
Cholesteryl nitrolinoleateElectrospray Ionization (ESI)[M+NH₄]⁺ (Ammonium Adduct)711 nih.gov
¹⁵N-labeled Cholesteryl nitrolinoleateElectrospray Ionization (ESI)[¹⁵N-M+NH₄]⁺ (Ammonium Adduct)712 nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Approaches

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a powerful alternative for the analysis of nitrated lipids, providing high sensitivity and specificity. creative-proteomics.comnih.gov Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. creative-proteomics.comnih.gov Since most lipids, including cholesteryl esters, are not inherently volatile, a chemical derivatization step is necessary before analysis. nih.gov

For related nitrated fatty acids, common derivatization strategies include conversion to methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. lipidmaps.org These modifications increase the volatility of the molecules, allowing them to pass through the GC column. nih.gov Tandem mass spectrometry (GC-MS/MS) provides an additional layer of mass analysis compared to single-stage GC-MS. This enhances specificity, allowing for the detailed structural elucidation and quantification of trace compounds even within complex biological samples. creative-proteomics.com Highly sensitive precursor/product ion transitions can be defined, enabling fast chromatography run times and achieving detection limits in the picogram-per-milliliter range for many sterol species. nih.govresearchgate.net

Fragmentation Analysis for Structural Confirmation

Fragmentation analysis is a critical component of mass spectrometry that provides definitive structural confirmation of the analyte. nih.gov In tandem MS (both LC-MS/MS and GC-MS/MS), a specific parent ion (e.g., the m/z 711 ammonium adduct of cholesteryl nitrolinoleate) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions produce a characteristic pattern that serves as a molecular fingerprint.

For cholesteryl nitrolinoleate, the fragmentation pattern of the compound detected in human plasma was shown to be identical to that of the synthetically created standard, confirming its identity. nih.gov Studies on other nitrated fatty acids have identified characteristic fragmentation pathways. These include the neutral loss of a nitrous acid molecule (HNO₂) and the formation of the nitrate (B79036) anion (NO₂⁻). nih.gov Further fragmentation of the acyl chain can provide specific ions that help to pinpoint the exact location of the nitro group on the fatty acid backbone. nih.gov This detailed structural information is essential for distinguishing between different isomers and confirming the molecular structure.

Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including nitrated lipids. nih.gov While mass spectrometry provides information on mass and fragmentation, NMR reveals the precise chemical environment of individual atoms within the molecule. High-resolution ¹H- and ¹³C-NMR are routinely used for the structural analysis of lipids. mdpi.commdpi.com The spectra of cholesteryl esters contain characteristic signals corresponding to the sterol ring system and the fatty acid chain, though the aliphatic regions are often complex due to overlapping signals. mriquestions.comnorthwestern.edu

For cholesteryl nitrolinoleate, ¹⁵N-NMR spectroscopy is particularly valuable. nih.gov This technique directly probes the nitrogen nucleus of the nitro group. Although ¹⁵N has a very low natural abundance (0.37%), which can pose sensitivity challenges, its chemical shift is highly informative about the electronic environment of the nitrogen atom. mdpi.com In studies of the related compound nitrolinoleate, ¹⁵N-NMR was used to confirm the structure, with chemical shifts referenced to a nitromethane (B149229) standard. nih.gov The combination of ¹H, ¹³C, and ¹⁵N NMR provides comprehensive data for complete structural assignment. nih.gov

Table 2: NMR Techniques and Their Role in Characterizing Cholesteryl Nitrolinoleate
NMR TechniqueInformation ProvidedRelevance to Cholesteryl Nitrolinoleate
¹H NMRProvides information on the chemical environment of hydrogen atoms.Characterizes the protons on the cholesterol backbone and the linoleate chain.
¹³C NMRProvides information on the carbon skeleton of the molecule.Identifies the carbon atoms of the sterol rings, the ester carbonyl group, and the fatty acid chain. mdpi.com
¹⁵N NMRDirectly probes the nitrogen atom.Confirms the presence and chemical nature of the nitro (-NO₂) functional group. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, leading to the absorption of radiation. An IR spectrum plots the transmittance of radiation versus the wavenumber of the radiation, revealing characteristic absorption bands for different functional groups. copbela.org

The presence of the nitro group in cholesteryl nitrolinoleate was confirmed using IR spectroscopy. nih.gov The analysis revealed strong absorption bands at 1549 cm⁻¹ and 1374 cm⁻¹. These bands are characteristic of the asymmetric and symmetric stretching vibrations, respectively, of a C-NO₂ group. nih.govcopbela.org In addition to the nitro group, the IR spectrum of cholesteryl nitrolinoleate would also display other characteristic absorptions, such as C-H stretching from the aliphatic portions of the molecule (around 2850-3000 cm⁻¹) and the strong C=O stretching of the ester group (typically around 1735 cm⁻¹). researchgate.netlibretexts.org

Table 3: Characteristic Infrared Absorption Bands for Cholesteryl Nitrolinoleate
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Reference
Nitro Group (-NO₂)Asymmetric Stretch1549 nih.gov
Symmetric Stretch1374 nih.gov
Ester Carbonyl (C=O)Stretch~1735 researchgate.net
Alkane C-HStretch~2850-3000 libretexts.org

Pre Clinical and in Vitro Research Models for Studying Cholesteryl Nitrolinoleate

Cell Culture Models for Mechanistic Studies

Cell culture systems are invaluable tools for dissecting the molecular pathways influenced by cholesteryl nitrolinoleate. They offer a controlled environment to study specific cellular responses without the complexities of systemic interactions.

Macrophage Cell Lines (e.g., J774.1, THP-1, RAW 264.7)

Macrophage cell lines are central to understanding the role of cholesteryl nitrolinoleate in inflammation, as these cells are key players in the inflammatory process and are involved in the generation of this nitrated lipid. nih.govcardiff.ac.uk

The murine macrophage-like cell line J774.1 has been instrumental in demonstrating that activated macrophages are a source of cholesteryl nitrolinoleate. nih.govcardiff.ac.ukresearchgate.net Studies have shown that upon activation with inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-γ (IFNγ), J774.1 cells significantly increase their production of cholesteryl nitrolinoleate. nih.govcardiff.ac.uk This production is linked to the induction of inducible nitric oxide synthase (NOS2). nih.govcardiff.ac.uk

Furthermore, research using J774.1 cells, as well as bone-marrow-derived macrophages (BMDMs), has revealed the anti-inflammatory properties of cholesteryl nitrolinoleate. nih.govresearchgate.net When these cells are activated in the presence of cholesteryl nitrolinoleate or its unesterified form, nitrolinoleate (LNO2), there is a marked suppression of inflammatory responses. nih.govresearchgate.net This includes the inhibition of NOS2 expression and a reduction in the secretion of pro-inflammatory cytokines. nih.govresearchgate.net These effects are mediated through peroxisome proliferator-activated receptor γ (PPARγ)- and nitric oxide (•NO)-independent mechanisms. nih.govresearchgate.net Additionally, cholesteryl nitrolinoleate has been shown to induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) and inhibit the activation of the critical inflammatory transcription factor, nuclear factor κB (NF-κB), in these cells. nih.govresearchgate.net

The human monocyte-like cell line THP-1, which can be differentiated into macrophage-like cells, is another relevant model. nih.gov While direct studies with cholesteryl nitrolinoleate are less reported, these cells are commonly used to investigate the effects of related compounds on cytokine secretion, providing a valuable human cell context for the inflammatory responses modulated by nitrated lipids. nih.gov

The RAW 264.7 murine macrophage cell line is also utilized in this field of research, particularly in studies involving the nuclear receptor PPARγ, a known target for nitroalkene fatty acids. researchgate.net

Interactive Table: Effects of Cholesteryl Nitrolinoleate on Macrophage Cell Lines

Cell LineKey FindingsReferences
J774.1 Increased production of cholesteryl nitrolinoleate upon activation. nih.govcardiff.ac.uk nih.govcardiff.ac.ukresearchgate.net
Suppression of NOS2 expression and cytokine secretion by cholesteryl nitrolinoleate. nih.govresearchgate.net
Induction of heme oxygenase-1 (HO-1) expression. nih.govresearchgate.net
Inhibition of NF-κB activation. nih.govresearchgate.net
THP-1 Used to study the effects of related nitrated lipids on cytokine secretion. nih.gov nih.gov
RAW 264.7 Utilized in research related to PPARγ activation by nitroalkene fatty acids. researchgate.net researchgate.net

Endothelial and Vascular Smooth Muscle Cell Lines

Endothelial and vascular smooth muscle cells are critical in the context of vascular biology and disease. While direct studies on the effects of cholesteryl nitrolinoleate on these cell lines are not extensively detailed in the available research, studies on its constituent fatty acid, nitrolinoleic acid (LNO2), provide significant insights.

Research has shown that LNO2 is a potent inducer of HO-1 gene expression in both human and rat aortic endothelial cells, as well as in rat vascular smooth muscle cells. pnas.orgahajournals.org This induction of HO-1 is considered a key anti-inflammatory and protective response in the vasculature. pnas.org The signaling actions of nitroalkenes in vascular smooth muscle cells also include the inhibition of proliferation through the activation of the Keap1/Nrf2 pathway. ahajournals.org Given that cholesteryl nitrolinoleate can be hydrolyzed to release LNO2, it is plausible that it exerts similar effects, although further research is needed to confirm the direct actions of the esterified form in these cell types. nih.gov

Other Relevant Cell Systems for Specific Pathway Investigation

The biological activities of nitrated lipids extend beyond macrophages and vascular cells. Platelets and neutrophils are other important cell systems where the effects of the nitrated lipid family have been investigated.

Studies on nitrolinoleic acid (LNO2) have demonstrated its ability to inhibit platelet activation and aggregation. nih.govcardiff.ac.uk In human neutrophils, LNO2 has been shown to inhibit superoxide (B77818) generation, degranulation, and integrin expression, highlighting its novel anti-inflammatory properties in these key innate immune cells. nih.gov These inhibitory effects on platelet and neutrophil function are mediated through non-cGMP-dependent signaling pathways. cardiff.ac.uk While these findings are specific to the unesterified nitrolinoleic acid, they suggest that cholesteryl nitrolinoleate, as a potential source of LNO2, could indirectly modulate the function of these cells, which play crucial roles in thrombosis and inflammation. nih.govcardiff.ac.uk

In Vivo Animal Models for Investigating Biological Roles and Mechanisms

Animal models are indispensable for understanding the physiological and pathophysiological roles of cholesteryl nitrolinoleate in a complex biological system. These models allow for the investigation of its effects on oxidative stress, inflammation, and lipid homeostasis in the context of a whole organism.

Murine Models of Oxidative Stress and Inflammation (e.g., Ischemia/Reperfusion)

Murine models of ischemia/reperfusion (I/R) injury are highly relevant for studying the effects of cholesteryl nitrolinoleate and related nitro-fatty acids, as these conditions are characterized by significant oxidative and inflammatory stress.

In a murine model of focal cardiac ischemia and reperfusion, the endogenous formation of nitro-oleic acid and nitrolinoleic acid was observed in the heart tissue upon reperfusion. bjournal.orgnih.gov This finding suggests that these nitrated lipids are generated in vivo in response to I/R injury. bjournal.orgnih.gov Furthermore, the exogenous administration of nitro-oleic acid in this model resulted in significant cardioprotection, including a reduction in infarct size and preservation of left ventricular function. bjournal.orgnih.govahajournals.org

A rat hindlimb I/R injury model has also been used to evaluate the therapeutic potential of nanoparticles containing nitro-fatty acids. nih.gov In this model, the targeted delivery of these nanoparticles led to reduced vascular inflammatory mediator expression and decreased lipid peroxidation in the injured tissue, demonstrating protection against inflammatory injury. nih.gov Although these studies did not specifically use cholesteryl nitrolinoleate, the findings strongly support the protective role of the nitro-fatty acid moiety in I/R-induced tissue damage.

Models for Investigating Lipid Homeostasis

Animal models are also crucial for investigating the role of cholesteryl nitrolinoleate in lipid homeostasis and related pathologies such as atherosclerosis.

Significantly, increased plasma levels of nitrolinoleate and cholesteryl nitrolinoleate have been observed in hyperlipidemic patients compared to individuals with normal lipid levels, suggesting a link between this nitrated lipid and dyslipidemia. pnas.org

In a DOCA-salt hypertensive mouse model, the administration of nitro-fatty acids was shown to reduce lipid accumulation, indicating a potential role in modulating lipid metabolism in the context of hypertension. imrpress.com Furthermore, in obese Zucker rats, delivery of nitro-oleic acid led to a reduction in plasma triglycerides, normalization of free fatty acids, and an increase in HDL levels. imrpress.com While these studies highlight the effects of the broader class of nitro-fatty acids, they provide a strong rationale for investigating the specific role of cholesteryl nitrolinoleate in these processes, especially given its presence in lipoproteins. imrpress.com

Ex Vivo Tissue Models and Organotypic Cultures

Ex vivo tissue models and organotypic cultures provide a crucial platform for investigating the biological activities and formation of cholesteryl nitrolinoleate and related nitrated lipids in a controlled environment that closely mimics physiological conditions. These models utilize intact tissues or organized cell cultures outside of the living organism, bridging the gap between in vitro cell-based assays and in vivo animal studies. Research in this area has particularly focused on vascular tissues and inflammatory cell models to understand the roles of these compounds in cardiovascular and inflammatory processes.

One of the most common ex vivo models used to study the vascular effects of nitrated fatty acids is the isolated aortic ring. pnas.org In these experiments, freshly isolated aortic segments, typically from rats, are maintained in an organ bath. pnas.orgnih.govahajournals.org This setup allows researchers to measure responses like vasorelaxation or the expression of specific proteins. For instance, studies on nitrolinoleic acid (LNO₂), a structurally related nitroalkene, have demonstrated its ability to induce the expression of Heme Oxygenase-1 (HO-1), a critical defensive enzyme in vascular tissue. pnas.org When rat aortic segments were incubated with LNO₂, a significant, dose-dependent induction of HO-1 protein was observed in both endothelial and smooth muscle cells. pnas.org Similarly, pre-constricted rat aortic rings have been used to show that nitro-fatty acids can promote vessel relaxation. nih.govahajournals.orgahajournals.org

Macrophage cell cultures serve as a vital ex vivo model for studying the formation of cholesteryl nitrolinoleate, particularly in the context of inflammation. bjournal.orgnih.gov Macrophages are key immune cells that, when activated by inflammatory stimuli, produce nitric oxide and other reactive species that can lead to the nitration of lipids. bjournal.orgnih.govimrpress.com In a well-described model using the J774.1 murine macrophage cell line, activation with lipopolysaccharide (LPS) and interferon-γ was shown to induce the formation of cholesteryl nitrolinoleate (CLNO₂). nih.gov This process was concurrent with the increased expression of inducible nitric oxide synthase (NOS2). nih.gov The study quantified a substantial increase in CLNO₂ levels following macrophage activation, highlighting that the inflammatory environment directly drives the generation of this compound. nih.gov The formation of cholesteryl nitrolinoleate by activated macrophages is preventable with nitric oxide synthase (NOS) inhibitors, confirming the role of nitric oxide-derived species in its synthesis. bjournal.org

Table 1: Cholesteryl Nitrolinoleate (CLNO₂) Formation in Activated Macrophage Culture

Model SystemStimulusTime PointKey FindingReference
J774.1 Murine MacrophagesLipopolysaccharide (LPS) + Interferon-γ24 hours~20-fold increase in CLNO₂ levels post-activation. nih.gov
J774.1 Murine MacrophagesLipopolysaccharide (LPS) + Interferon-γ24 hoursIncreased expression of inducible nitric oxide synthase (NOS2) concurrent with CLNO₂ formation. nih.gov
Activated MacrophagesInflammatory StimulusNot SpecifiedFormation of cholesteryl nitrolinoleate is prevented by nitric oxide synthase (NOS) inhibitors. bjournal.org

Beyond isolated vessels and cell cultures, organotypic models such as the Langendorff-perfused heart have been employed. This ex vivo system involves isolating the heart and perfusing it with a nutrient-rich solution, keeping the organ viable for study. nih.govoup.com Research using this model has shown that nitrated fatty acids, specifically nitrolinoleic acid, are formed in the mitochondria of cardiac tissue during ischemic preconditioning, a process that protects the heart from subsequent prolonged ischemic events. nih.govoup.com While these studies focused on the free fatty acid form, they underscore the capacity of organ systems to generate nitroalkene derivatives under conditions of oxidative and nitrative stress, similar to those where cholesteryl nitrolinoleate is formed. nih.gov

Cholesteryl Nitrolinoleate in the Context of Broader Nitrolipidomics Research

Comparative Analysis with Other Endogenous Nitrated Fatty Acids and Sterols

Cholesteryl nitrolinoleate (NO2-CL) is a significant member of the nitrolipid family, a class of signaling molecules formed from the reaction of nitric oxide (•NO) or its derived reactive species with unsaturated fatty acids. nih.govnih.gov Unlike free nitro-fatty acids, NO2-CL is an esterified lipid, where nitrolinoleic acid is attached to a cholesterol backbone. nih.govnih.gov This structural feature influences its localization and function. During inflammatory conditions, such as the activation of macrophages, cholesteryl linoleate (B1235992), a major esterified lipid component, undergoes nitration to form NO2-CL. nih.govbjournal.orgscielo.br This process is dependent on nitric oxide synthase (NOS) activity, highlighting its connection to inflammatory pathways. bjournal.orgscielo.br

Compared to other endogenous nitrated fatty acids like nitro-oleic acid (NO2-OA), nitro-linoleic acid (NO2-LA), and nitro-arachidonic acid (NO2-AA), NO2-CL exists as part of a reservoir of nitrated lipids within lipoproteins and cell membranes. mdpi.compnas.orgcardiff.ac.uk While free nitro-fatty acids can circulate and act directly as signaling molecules, NO2-CL can serve as a hydrolyzable source for the release of nitrolinoleate (LNO2), which then exerts its biological effects. nih.gov The concentration of nitrated lipids is considerably higher than other nitrated products like nitrotyrosine, which is attributed to the abundance of membrane lipids and the high reactivity of unsaturated fatty acids with reactive nitrogen species. pnas.orgpnas.org

Nitrated fatty acids, including the linoleate moiety of NO2-CL, are potent electrophiles that can modulate cellular signaling through various mechanisms, including serving as endogenous ligands for Peroxisome Proliferator-Activated Receptor γ (PPARγ). mdpi.comlipidmaps.org This is a shared characteristic among nitroalkene derivatives. lipidmaps.org The formation of different nitrated fatty acids can occur under various physiological and pathological conditions; for instance, nitro-fatty acids are generated in mitochondria during cardiac ischemia-reperfusion. bjournal.org While NO2-CL represents the nitration of a sterol ester, the broader class of nitrated lipids includes derivatives of oleic, linoleic, and arachidonic acids found in both free and esterified forms. mdpi.compnas.org

Table 1: Comparative Features of Endogenous Nitrated Lipids

Nitrolipid Abbreviation Common Form(s) Key Comparative Characteristics
Cholesteryl nitrolinoleate NO2-CL Esterified (to cholesterol) A major nitrated lipid formed in activated macrophages; acts as a reservoir for LNO2. nih.govbjournal.org Concentrates in hydrophobic environments like lipoproteins. nih.govpnas.org
Nitro-linoleic acid NO2-LA or LNO2 Free and Esterified Can be released from NO2-CL. nih.gov Potent anti-inflammatory signaling mediator. pnas.org
Nitro-oleic acid NO2-OA Free and Esterified Formed from the nitration of oleic acid; found in human plasma and phospholipids. lipidmaps.org Activates PPARγ. lipidmaps.org

| Nitro-arachidonic acid | NO2-AA | Free and Esterified | Formed from arachidonic acid; linked to the modulation of prostaglandin (B15479496) signaling pathways. bjournal.org Exerts protective anti-inflammatory actions. bjournal.org |

Interplay with Other Lipid Signaling Networks and Mediators

The biological activity of cholesteryl nitrolinoleate and its active component, nitrolinoleate, involves significant crosstalk with other lipid signaling networks and inflammatory mediators. pnas.orgahajournals.org These interactions are central to their role as anti-inflammatory regulators. A primary mechanism is the modulation of pro-inflammatory signaling cascades. Both NO2-CL and LNO2 have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (NOS2) and various cytokines. nih.govscielo.br Furthermore, nitro-fatty acids can disrupt Toll-like receptor 4 (TLR4) signaling, a critical pathway for initiating inflammatory responses to bacterial lipopolysaccharides. bjournal.orgscielo.br

In addition to inhibiting pro-inflammatory pathways, these nitrolipids actively engage cytoprotective networks. A notable effect is the induction of heme oxygenase-1 (HO-1), an enzyme with potent anti-oxidant and anti-inflammatory properties. nih.gov This induction represents a key adaptive signaling mechanism that helps to down-regulate oxidative responses. nih.gov The signaling pathway involving the Nrf2/ARE system, a primary regulator of cellular responses to oxidative stress, is also activated by nitro-fatty acids, contributing to their anti-inflammatory actions. scielo.br

There is also a direct interplay between nitrolipids and the eicosanoid signaling pathway. nih.gov Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are powerful lipid mediators derived from arachidonic acid that play a crucial role in inflammation. nih.gov Nitro-fatty acids, particularly nitro-arachidonic acid, can influence prostaglandin endoperoxide H synthases (PGHS), also known as cyclooxygenases (COX), thereby redirecting arachidonic acid metabolism and signaling. bjournal.orgscielo.br Moreover, nitric oxide-derived species can inhibit prostaglandin I2 synthase (PGI2S), altering the balance of vasoactive prostanoids. ahajournals.org Nitrolinoleic acid also inhibits platelet activation and aggregation, a process heavily influenced by lipid mediators like thromboxane (B8750289) A2. pnas.orgahajournals.org

Table 2: Interplay of Cholesteryl Nitrolinoleate and its Derivatives with Signaling Networks

Interacting Network/Mediator Effect of Nitrolipid Key Mechanism
NF-κB Signaling Inhibition Prevents translocation of NF-κB to the nucleus, reducing the expression of pro-inflammatory genes (e.g., NOS2, cytokines). nih.govscielo.br
Heme Oxygenase-1 (HO-1) Induction Activates the expression of the cytoprotective enzyme HO-1. nih.gov
Nrf2/ARE Pathway Activation Enhances nuclear translocation of Nrf2, promoting the expression of antioxidant genes. scielo.br
Toll-like Receptor 4 (TLR4) Inhibition Disrupts the TLR4 signaling complex in lipid rafts. bjournal.orgscielo.br
Eicosanoid Pathway (Prostaglandins) Modulation Influences prostaglandin endoperoxide H synthases, redirecting arachidonic acid metabolism. bjournal.orgscielo.br

| Platelet Activation | Inhibition | Attenuates calcium mobilization and inhibits thrombin-induced aggregation. pnas.orgahajournals.org |

Role in Lipidomic Signatures Associated with Experimental Disease Models

Cholesteryl nitrolinoleate and other nitrolipids are increasingly recognized as important components of lipidomic signatures in various experimental disease models, particularly those involving inflammation and oxidative stress. ahajournals.orgimrpress.com Their presence and concentration can serve as indicators of specific pathological processes.

In experimental models of atherosclerosis, nitrolipids play a dual role. On one hand, the formation of NO2-CL is significantly increased during the activation of macrophages, a pivotal event in the development of atherosclerotic plaques. nih.gov This suggests that elevated NO2-CL levels are part of the lipidomic signature of vascular inflammation. scielo.br On the other hand, the administration of nitro-fatty acids, such as nitro-oleic acid, has been shown to potently reduce the formation of atherosclerotic lesions in apolipoprotein E-deficient mice. ahajournals.orgahajournals.org This anti-atherogenic effect is achieved by suppressing oxidant generation, inhibiting inflammatory cell infiltration, and reducing foam cell formation. ahajournals.orgnih.gov Therefore, while the endogenous formation of NO2-CL signals an inflammatory state, nitrolipids as a class also mediate protective pathways that can alter the disease course. ahajournals.org

Lipidomic studies have also identified nitrolipids in other disease contexts. For example, changes in the plasma lipidome of patients with aortic dissection have identified unique lipid signatures that may include nitrated species. ahajournals.org In models of cardiac ischemia-reperfusion injury, the generation of nitro-fatty acids in mitochondria increases, where they appear to exert protective effects. bjournal.orgnih.gov Beyond cardiovascular disease, metabolomic analyses have identified cholesteryl nitrolinoleate as a metabolite that correlates with high antibody responses following vaccination, suggesting its role in the metabolic signature of a robust immune response. nih.govsemanticscholar.org These findings underscore the role of NO2-CL and related compounds as biomarkers that reflect the convergence of metabolic, oxidative, and inflammatory signaling in various disease states. nih.govnih.gov

Table 3: Cholesteryl Nitrolinoleate in Lipidomic Signatures of Disease

Disease Model/Condition Key Findings Regarding Nitrolipids Implication/Associated Signature
Atherosclerosis Increased formation of NO2-CL by activated macrophages. nih.gov Administration of NO2-OA reduces lesion formation. ahajournals.orgnih.gov NO2-CL is a marker of macrophage-driven vascular inflammation. Nitrolipids are also part of a protective, anti-inflammatory response. scielo.brahajournals.org
Myocardial Ischemia-Reperfusion Increased formation of nitro-fatty acids in cardiac mitochondria. bjournal.orgnih.gov Part of a protective lipidomic signature associated with ischemic preconditioning. bjournal.orgnih.gov
Macrophage-Mediated Inflammation ~20-fold increase in NO2-CL levels 24h after macrophage activation. nih.gov A key component of the lipidomic signature of nitro-oxidative stress in activated immune cells. nih.gov

| Vaccine-Induced Immunity | Cholesteryl nitrolinoleate levels correlate with high antibody responses. nih.govsemanticscholar.org | Identified as part of the metabolic signature of a strong vaccine-induced immune response. nih.govsemanticscholar.org |

Future Directions and Emerging Research Avenues in Cholesteryl Nitrolinoleate

Identification of Novel Molecular Targets and Binding Partners

The biological effects of cholesteryl nitrolinoleate are intrinsically linked to its interactions with other molecules within the cell. While research has identified some key binding partners, the full spectrum of its molecular targets remains an active area of investigation.

A primary mechanism of action for nitrated fatty acids, including the nitrolinoleate released from CLNO2, is through a process called Michael addition. nih.gov This chemical reaction allows them to form covalent bonds with specific proteins, particularly at cysteine residues. nih.govcardiff.ac.uk This interaction can alter the protein's function, thereby triggering downstream signaling events. nih.gov Identifying the complete "adductome" – the full set of proteins that CLNO2 and its derivatives bind to – is a critical goal. This will provide a more comprehensive understanding of its cellular functions.

Current research has established that nitrated fatty acids can influence the activity of key signaling proteins. For instance, they are known to interact with and modulate transcription factors, which are proteins that control gene expression. researchgate.net This interaction is a key mechanism by which CLNO2 can exert its anti-inflammatory effects. researchgate.net Future studies will likely employ advanced proteomic techniques to identify a broader range of these protein targets, offering new insights into the pathways regulated by this nitrated lipid.

Known Molecular Interactions of Cholesteryl Nitrolinoleate and its DerivativesInteracting Molecule TypeFunctional Consequence
Proteins with reactive cysteine residuesProteinPost-translational modification via Michael addition, altering protein function. nih.govcardiff.ac.uk
Transcription factorsProteinModulation of gene expression, contributing to anti-inflammatory effects. researchgate.net
Peroxisome proliferator-activated receptor gamma (PPARγ)Nuclear ReceptorLigand binding and activation, influencing metabolic and inflammatory gene expression. researchgate.netnih.govbjournal.org

Elucidation of Specific Receptor-Mediated Signaling Pathways

The signaling cascades initiated by cholesteryl nitrolinoleate are complex and can be mediated by both direct binding to receptors and indirect effects. A key area of future research is to delineate these specific pathways.

One of the most well-characterized receptors for the nitrolinoleate portion of CLNO2 is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.govbjournal.org Nitrolinoleate acts as a potent ligand for PPARγ, a type of nuclear receptor that plays a crucial role in regulating genes involved in metabolism and inflammation. nih.govbjournal.org The activation of PPARγ by nitrolinoleate is a significant pathway through which it exerts its anti-inflammatory and metabolic regulatory effects. researchgate.netnih.govbjournal.org

However, evidence suggests that CLNO2 and its derivatives can also act through PPARγ-independent mechanisms. researchgate.netnih.gov For example, they can induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, without the involvement of PPARγ. pnas.org Furthermore, nitrolinoleate has been shown to influence signaling pathways involving cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), which are important second messengers in many cellular processes. pnas.org Unraveling the intricacies of these various signaling pathways will be crucial for a complete understanding of CLNO2's biological functions.

Signaling Pathways Modulated by Cholesteryl Nitrolinoleate and its DerivativesKey MediatorsCellular Outcome
PPARγ-dependent signalingPPARγRegulation of metabolic and inflammatory gene expression. researchgate.netnih.govbjournal.org
PPARγ-independent signalingHeme oxygenase-1 (HO-1)Induction of cytoprotective responses. nih.govpnas.org
cGMP-mediated signalingNitric oxide (•NO) releaseVasorelaxation. pnas.orgnih.gov
cAMP-mediated signalingAdenylyl cyclaseInhibition of platelet aggregation and leukocyte activation. pnas.org
NF-κB signalingp65 subunitInhibition of pro-inflammatory gene expression. researchgate.netahajournals.org

Advanced Analytical Probes and Imaging Techniques for In Situ/In Vivo Monitoring (Conceptual)

A significant challenge in understanding the precise roles of cholesteryl nitrolinoleate is the ability to track its location and concentration within living cells and organisms in real-time. The development of advanced analytical probes and imaging techniques is therefore a critical future direction.

Conceptually, these probes could be fluorescently tagged molecules that specifically bind to CLNO2, allowing researchers to visualize its distribution and movement within cellular compartments using advanced microscopy techniques. Such tools would enable the direct observation of CLNO2's journey from its formation in activated macrophages to its interaction with target proteins and receptors. bjournal.org This would provide invaluable spatial and temporal information about its signaling activities.

Furthermore, the development of novel mass spectrometry-based methods will continue to be vital for the sensitive and specific detection and quantification of CLNO2 and its metabolites in biological samples. nih.gov These techniques are essential for determining the concentrations of these molecules in different tissues and fluids, which is crucial for understanding their physiological and pathological relevance. bjournal.org

Understanding its Role in Complex Biological Networks and Systems Biology

The effects of cholesteryl nitrolinoleate are not confined to single pathways but rather ripple through complex and interconnected biological networks. A systems biology approach, which integrates data from genomics, proteomics, and metabolomics, will be essential to fully comprehend the wide-ranging impact of this molecule.

By analyzing how CLNO2 influences the expression of multiple genes and the levels of various proteins and metabolites, researchers can construct comprehensive models of its effects on cellular function. This approach will help to identify previously unknown connections and feedback loops within the signaling networks modulated by CLNO2. For example, understanding how CLNO2-induced changes in gene expression affect metabolic pathways and inflammatory responses in a holistic manner will provide a more complete picture of its physiological role. nih.govbjournal.org

Conceptual Implications for Modulating Cellular Responses and Disease Pathogenesis

The growing understanding of cholesteryl nitrolinoleate's biological activities has significant conceptual implications for the development of new therapeutic strategies. By targeting the pathways regulated by CLNO2, it may be possible to modulate cellular responses in a way that is beneficial for treating a variety of diseases.

The anti-inflammatory properties of CLNO2 and its derivatives make them attractive candidates for the treatment of chronic inflammatory conditions. researchgate.net By suppressing the production of pro-inflammatory mediators and inducing cytoprotective enzymes, these molecules could help to dampen the harmful inflammatory responses that drive diseases such as atherosclerosis. nih.govresearchgate.net

Furthermore, the ability of nitrated fatty acids to influence metabolic processes suggests their potential use in addressing metabolic disorders. nih.gov The modulation of lipid metabolism and glucose uptake by these compounds could offer new avenues for managing conditions like obesity and type 2 diabetes. nih.gov The future of CLNO2 research holds the promise of translating our growing knowledge of this fascinating molecule into innovative therapies that could impact a wide range of human diseases.

Q & A

Basic: What experimental methods are used to synthesize and characterize cholesteryl nitrolinoleate in vitro?

Cholesteryl nitrolinoleate (CNL) is synthesized via nitroselenylation of linoleic acid, followed by purification using solvent extraction, silicic acid chromatography, and reverse-phase HPLC . Structural characterization employs IR spectroscopy, <sup>15</sup>N-NMR, and LC-negative ion electrospray mass spectrometry (MS) . For quantification, stable isotope dilution assays (e.g., deuterium-labeled analogs) combined with LC-MS/MS are critical to ensure precision, as endogenous lipid matrices complicate detection . Researchers must validate purity and stability using chemiluminescent nitrogen analysis to confirm nitro-group integrity .

Basic: How is cholesteryl nitrolinoleate detected and quantified in biological samples such as plasma or lipoproteins?

CNL detection in human plasma and lipoproteins relies on HPLC coupled with tandem MS (LC-MS/MS) to distinguish it from isobaric lipids. Lima et al. (2003) developed a method combining solid-phase extraction (SPE) with MS fragmentation patterns (e.g., m/z transitions specific to nitro-linoleate moieties) . Internal standards like deuterated cholesteryl esters (e.g., <sup>2</sup>H3-CE18:2) are essential for correcting matrix effects and ion suppression . For in vivo studies, isotopic labeling (<sup>13</sup>C or <sup>2</sup>H) enables tracking of CNL metabolism and nitro-group retention .

Advanced: What molecular mechanisms underlie the anti-inflammatory signaling properties of cholesteryl nitrolinoleate?

CNL acts as an electrophilic lipid mediator, modifying cysteine and histidine residues in proteins via nitroalkylation. For example, it inhibits NF-κB by alkylating critical thiols in the p65 subunit, blocking pro-inflammatory cytokine release . CNL also downregulates inducible nitric oxide synthase (NOS2) in macrophages by suppressing transcriptional activation . Its vasorelaxant effects are mediated via guanylate cyclase activation and cGMP-dependent pathways, independent of endothelial nitric oxide synthase (eNOS) . Researchers should use thiol-trapping assays (e.g., biotin switch) and site-directed mutagenesis to validate protein targets .

Advanced: How do experimental models resolve contradictions in CNL’s role in lipid peroxidation and antioxidant activity?

While CNL is formed during nitric oxide (NO)-dependent inhibition of lipid peroxidation, its stability and downstream effects vary by cellular context. Rubbo et al. (1994) demonstrated that CNL decomposes to release NO and lipid radicals, which can paradoxically propagate oxidation in low-antioxidant environments . To address this, studies should compare outcomes in redox-balanced systems (e.g., glutathione-replete cells) versus pathological models (e.g., atherosclerotic plaques). Dual-probe assays (e.g., simultaneous detection of CNL and lipid hydroperoxides) are recommended to dissect these dynamics .

Basic: What are the key considerations for designing in vivo studies to investigate CNL’s metabolic fate?

In vivo studies require careful selection of isotopic tracers (e.g., <sup>2</sup>H-labeled CNL) to track tissue distribution and metabolism . Researchers must account for rapid CNL catabolism in vascular tissues: rat aortic smooth muscle cells metabolize CNL within minutes, producing nitrite and cGMP . Dose-response studies should include inhibitors of guanylate cyclase (e.g., ODQ) and NO scavengers (e.g., HbO2) to isolate signaling pathways . For atherosclerosis models, LC-MS/MS analysis of aortic plaques should normalize CNL levels to total cholesterol esters to avoid confounding by lipid-loading artifacts .

Advanced: How does CNL interact with lipid rafts or membrane microdomains in signaling studies?

CNL’s amphipathic structure allows incorporation into lipid rafts, modulating membrane fluidity and receptor clustering. Experimental approaches include fluorescence resonance energy transfer (FRET) to assess raft integrity and co-localization with raft markers (e.g., flotillin-1) . Challenges include distinguishing CNL’s direct effects from secondary changes in cholesterol esterification. Use of synthetic lipid bilayers with controlled CNL concentrations can isolate its biophysical impact .

Basic: What analytical challenges arise when quantifying CNL in complex biological matrices, and how are they mitigated?

Key challenges include:

  • Isobaric interference : Co-eluting lipids (e.g., cholesteryl arachidonate) require high-resolution MS (HRMS) or MS<sup>3</sup> fragmentation .
  • Matrix effects : Plasma proteins and lipoproteins suppress ionization efficiency, necessitating SPE or immunoaffinity cleanup .
  • Oxidative degradation : CNL is light- and oxygen-sensitive; samples must be processed under argon with antioxidants (e.g., BHT) .
    Multivariate analysis (e.g., PCA) of lipidomic datasets can identify confounding variables, such as age or diet, that obscure CNL correlations .

Advanced: What evidence supports CNL as a biomarker for oxidative stress in cardiovascular disease?

CNL levels in human atherosclerotic plaques correlate with myeloperoxidase (MPO) activity, linking it to inflammation-driven nitrative stress . However, its utility as a standalone biomarker is limited by rapid metabolism and tissue-specific turnover. Studies combining CNL with other nitrated lipids (e.g., nitro-oleate) and oxidation products (e.g., F2-isoprostanes) improve diagnostic specificity . Longitudinal cohort designs with serial sampling are critical to establish temporal relationships between CNL and disease progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.